2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been identified as a potential inhibitor of osteoclast differentiation []. This effect is proposed to be mediated through the downregulation of several osteoclast-specific marker genes and proteins, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. The exact molecular mechanism by which it interferes with these targets remains to be fully elucidated. Further studies are needed to identify the specific signaling pathways and protein interactions involved in its inhibitory effects on osteoclast differentiation.
The primary scientific application of 2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, as identified in the literature, is in the research of bone diseases. Specifically, its potential as an inhibitor of osteoclast differentiation makes it a promising candidate for the development of new therapies for osteoporosis and other bone-related disorders characterized by excessive bone resorption [].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1